
Methyl 3-aminonaphthalene-1-carboxylate
Overview
Description
Methyl 3-aminonaphthalene-1-carboxylate is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthalene, characterized by the presence of an amino group at the third position and a methyl ester group at the first position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-aminonaphthalene-1-carboxylate typically involves the esterification of 3-aminonaphthalene-1-carboxylic acid. One common method includes the reaction of 3-aminonaphthalene-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-aminonaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products:
Oxidation: Nitro derivatives of naphthalene.
Reduction: 3-aminonaphthalene-1-methanol.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Preparation Methods
MANC can be synthesized through several methods, primarily involving the esterification of 3-aminonaphthalene-1-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production
In industrial settings, more efficient methods such as continuous flow reactors may be utilized to enhance yield and purity. Purification techniques like recrystallization or chromatography are often employed to obtain high-quality products.
Chemistry
MANC serves as an important intermediate in the synthesis of various organic compounds and dyes. It can undergo several chemical reactions, including oxidation, reduction, and substitution:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The ester group can be reduced to form the corresponding alcohol.
- Substitution : The amino group can participate in nucleophilic substitution reactions.
Biology
In biological research, MANC is used to study enzyme interactions and as a fluorescent probe. Its ability to form hydrogen bonds and π-π interactions with biological molecules makes it valuable for investigating biochemical pathways.
Medicine
MANC has potential applications in drug development. Research indicates that it may serve as a precursor for pharmaceutical compounds, particularly in anticancer therapies. Studies have shown that MANC exhibits significant inhibitory effects on cancer cell lines, including human breast cancer (MCF-7) cells, with an IC value of approximately 27 nM.
Industry
In industrial applications, MANC is utilized in producing specialty chemicals and materials. Its unique chemical properties allow it to be employed in various formulations and manufacturing processes.
Anticancer Activity
Research indicates that MANC induces apoptosis in cancer cells by activating caspase pathways. It increases pro-apoptotic protein expression while decreasing anti-apoptotic factors, leading to enhanced cell death in tumor models.
Structural Modifications
Recent studies have focused on optimizing MANC's biological activity through structural modifications. Methylation at specific positions has been shown to improve its efficacy against various cancer cell lines while enhancing stability and bioavailability.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of MANC on human breast cancer cells demonstrated its potential as an anticancer agent. The results indicated significant growth inhibition and apoptosis induction through specific molecular pathways.
Case Study 2: Enzyme Interaction Studies
Another investigation explored the use of MANC as a fluorescent probe for studying enzyme interactions. This study highlighted its ability to bind selectively to target enzymes, providing insights into enzymatic mechanisms.
Mechanism of Action
The mechanism of action of methyl 3-aminonaphthalene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- Methyl 2-aminonaphthalene-1-carboxylate
- Methyl 4-aminonaphthalene-1-carboxylate
- Methyl 3-nitronaphthalene-1-carboxylate
Comparison: Methyl 3-aminonaphthalene-1-carboxylate is unique due to the position of the amino group on the naphthalene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Biological Activity
Methyl 3-aminonaphthalene-1-carboxylate (MANC) is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
MANC is characterized by the following chemical structure:
- Chemical Formula : C12H11NO2
- Molecular Weight : 201.23 g/mol
- SMILES Notation :
COC(=O)c1cccc2c1cccn2
This compound features an amino group and a carboxylate ester, which are critical for its biological interactions.
The biological activity of MANC can be attributed to several mechanisms:
- Antioxidant Activity : MANC exhibits significant antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in cancer biology, where oxidative damage can lead to tumor progression.
- Enzyme Inhibition : Studies indicate that MANC may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Cellular Uptake and Transport : The compound's structure facilitates its uptake into cells, allowing it to exert its effects intracellularly.
Biological Activity Data
The following table summarizes the key biological activities of MANC based on recent research findings:
Biological Activity | Effect | Reference |
---|---|---|
Antioxidant Activity | Reduces oxidative stress in cells | |
Cytotoxicity | Inhibits growth of cancer cells | |
Enzyme Inhibition | Modulates enzyme activity |
1. Anticancer Activity
A study investigated the effects of MANC on human breast cancer (MCF-7) cells. The results demonstrated that MANC significantly inhibited cell growth with a half-maximal inhibitory concentration (IC50) of approximately 27 nM. This suggests a strong potential for MANC as an anticancer agent.
2. Mechanistic Insights
Further mechanistic studies revealed that MANC induces apoptosis in cancer cells through the activation of caspase pathways. The compound was shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to enhanced cell death in tumor models.
Research Findings
Recent research has focused on optimizing the biological activity of MANC through structural modifications. For instance, methylation at specific positions has been shown to enhance its efficacy against various cancer cell lines while improving stability and bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for verifying the purity and structural identity of Methyl 3-aminonaphthalene-1-carboxylate?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for confirming purity and structural integrity. For crystallographic validation, X-ray diffraction using tools like SHELX (for refinement) and Mercury (for visualization) ensures accurate molecular geometry analysis .
- Data Contradiction : Discrepancies in NMR peaks (e.g., unexpected splitting) may indicate impurities or stereochemical anomalies. Cross-validate with mass spectrometry or IR spectroscopy to resolve ambiguities.
Q. How can researchers design toxicity studies for this compound in animal models?
- Experimental Design : Follow protocols from toxicological profiles for naphthalene derivatives, including dose randomization, allocation concealment, and systemic effect monitoring (e.g., hepatic, renal, respiratory endpoints) .
- Risk of Bias Mitigation : Use risk-of-bias questionnaires (Table C-7 in ) to ensure adherence to randomization and outcome reporting standards. For example, confirm that administered doses are randomized and study groups are adequately concealed.
Q. What are the key considerations for synthesizing this compound derivatives?
- Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) based on analogous naphthalene carboxylate syntheses. Monitor intermediates via thin-layer chromatography (TLC) and characterize products using NMR and HPLC .
- Troubleshooting : If yield is low, consider steric hindrance from the amino group; explore protecting-group strategies (e.g., Boc or Fmoc) to improve reactivity.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the puckering conformation of naphthalene-based compounds like this compound?
- Methodology : Use generalized ring-puckering coordinates (Cremer-Pople parameters) to quantify non-planar distortions. Software like SHELXL refines displacement parameters, while Mercury visualizes electron density maps to validate puckering amplitudes .
- Data Interpretation : Compare calculated puckering amplitudes (e.g., via DFT) with experimental X-ray data to identify discrepancies caused by crystal packing forces or thermal motion.
Q. What strategies are effective for resolving contradictions in toxicological data across studies on naphthalene derivatives?
- Methodology : Conduct systematic reviews using inclusion criteria (Table B-1 in ) to filter studies by exposure route, species, and health outcomes. Apply meta-analysis tools (e.g., MetaDisc) to quantify heterogeneity and adjust for confounding variables like dose variability or species-specific metabolism .
- Case Study : If one study reports hepatic toxicity but another does not, evaluate differences in exposure duration, metabolite profiling (e.g., CYP450 activity), or biomonitoring methods (e.g., urinary 1,2-dihydroxynaphthalene levels) .
Q. How can environmental partitioning and degradation pathways of this compound be modeled?
- Experimental Design : Use OECD guidelines to assess abiotic degradation (hydrolysis, photolysis) and biotic degradation (microbial consortia). Measure partition coefficients (log P) and soil sorption (Koc) to predict environmental persistence .
- Advanced Tools : Deploy computational models (e.g., EPI Suite) to estimate half-lives in air/water/soil, validated against experimental LC-MS/MS data from spiked environmental matrices.
Properties
IUPAC Name |
methyl 3-aminonaphthalene-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKPYDRBFCWMNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=CC=CC=C21)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633929 | |
Record name | Methyl 3-aminonaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88790-90-3 | |
Record name | Methyl 3-aminonaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-aminonaphthalene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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